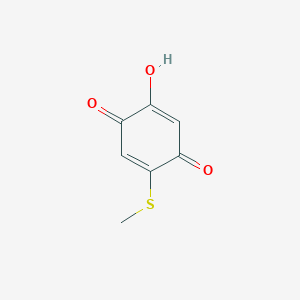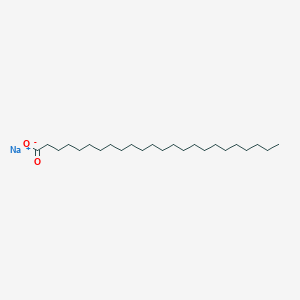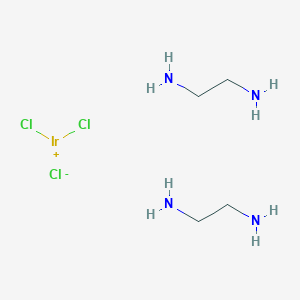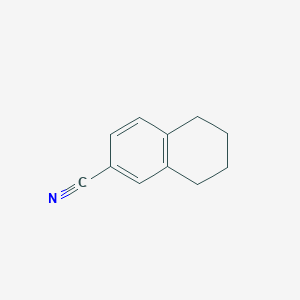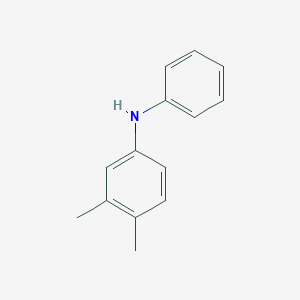
3,4-Dimethyldiphenylamine
Vue d'ensemble
Description
3,4-Dimethyldiphenylamine is a chemical compound that is structurally related to diphenylamine, with additional methyl groups attached to the benzene rings. While the provided papers do not directly discuss 3,4-Dimethyldiphenylamine, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 3,4-Dimethyldiphenylamine's characteristics.
Synthesis Analysis
The synthesis of related compounds often involves coupling reactions, such as the Suzuki coupling mentioned in the synthesis of triphenylamine derivatives . Similarly, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate involved photoirradiation . These methods suggest that the synthesis of 3,4-Dimethyldiphenylamine could potentially be achieved through similar coupling reactions or photochemical processes.
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-Dimethyldiphenylamine has been studied using X-ray crystallography . These studies reveal the planarity of certain rings and the spatial arrangement of substituents, which can affect the compound's properties. For 3,4-Dimethyldiphenylamine, such analysis would likely focus on the orientation of the methyl groups and their impact on the molecule's overall geometry.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of 3,4-Dimethyldiphenylamine. However, the synthesis and reactivity of structurally similar compounds, such as those with methoxy groups , suggest that 3,4-Dimethyldiphenylamine may undergo reactions typical of aromatic amines, such as electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3,4-Dimethyldiphenylamine, such as their photophysical , electrochemical , and spectroscopic properties , have been investigated. These studies provide a basis for understanding how the introduction of methyl groups might influence the properties of 3,4-Dimethyldiphenylamine, potentially affecting its fluorescence, solubility, and reactivity.
Relevant Case Studies
Case studies involving the dopaminergic properties of related compounds and their psychotropic activity indicate potential biological activities of 3,4-Dimethyldiphenylamine. Additionally, the synthesis of analogues for pharmaceutical applications suggests that 3,4-Dimethyldiphenylamine could also be of interest in medicinal chemistry.
Applications De Recherche Scientifique
Photoelectric Materials : Li Xiang-gao (2007) researched the synthesis of a triarylamine compound utilizing 3,5-dimethyldiphenylamine, a closely related compound, for use as a hole transport material in photoelectric devices. The study concluded that the compound exhibits good performance in hole transport, highlighting its potential application in the field of optoelectronics (Li Xiang-gao, 2007).
Optical Nonlinearity Research : M. Zidan, M. Al-Ktaifani, and A. Allahham (2015) investigated the nonlinear optical properties of 3,3′-dimethylbiphenyl 4,4′-diamine, closely related to 3,4-dimethyldiphenylamine. Their findings suggest that such materials could be promising candidates for future optical device applications due to their nonlinear optical absorption and refraction properties (Zidan, Al-Ktaifani, & Allahham, 2015).
Polymer Synthesis : In the field of polymer chemistry, D. Liaw et al. (2002) synthesized a novel triphenylamine-containing diamine monomer using 3,4-dimethylaniline, which is structurally similar to 3,4-dimethyldiphenylamine. This research contributed to the development of new polyamides and polyimides with high glass transition temperatures, demonstrating the potential of such compounds in advanced polymer materials (Liaw, Hsu, Chen, & Lin, 2002).
Electrochemical Properties : The electrochemical and optical properties of polymers synthesized from compounds related to 3,4-dimethyldiphenylamine, such as 3,3′-, 3,4′-, and 4,4′-dimethyl-2,2′-bithiophenes, were explored by Catia Arbizzani et al. (1992). This research adds to the understanding of how variations in the chemical structure of similar compounds can impact the properties of electrosynthesized polymers, which is essential for the development of electronic materials (Arbizzani, Barbarella, Bongini, Mastragostino, & Zambianchi, 1992).
Biodegradation of Phenolic Mixtures : M. C. Tomei and M. C. Annesini (2008) conducted a study on the biodegradation of phenolic mixtures, including compounds similar to 3,4-dimethyldiphenylamine, in a sequencing batch reactor. This research is significant for understanding the environmental impact and degradation processes of phenolic compounds in industrial effluents (Tomei & Annesini, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dimethyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWJKFBBRPYPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566087 | |
| Record name | 3,4-Dimethyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyldiphenylamine | |
CAS RN |
17802-36-7 | |
| Record name | 3,4-Dimethyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyldiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
